Home > Products > Screening Compounds P115899 > 3-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one
3-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one - 1049423-21-3

3-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

Catalog Number: EVT-2940094
CAS Number: 1049423-21-3
Molecular Formula: C17H24N6O
Molecular Weight: 328.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one []

  • Compound Description: This polyheterocyclic compound was synthesized using a microwave-assisted one-pot process involving a Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration sequence. []

2. Olmesartan medoxomil ((5-methyl-2-oxo-2H-1,3-dioxol-4-yl)-methyl-4-(2-hydroxypropan-2-yl)-2-propyl-1-(-[2-(2H-1,2,3,4-tetrazol-5-yl)-phenyl]phenylmethyl)-1H-imidazole-5-carboxylate) []

  • Compound Description: Olmesartan medoxomil is a commercially available angiotensin II receptor antagonist used to treat hypertension. []

3. Catena-poly[[[diaquabis(4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoato-κO)nickel(II)]-μ-4,4'-bipyridine-κ(2)N:N'] monohydrate] []

  • Compound Description: This nickel metal-organic framework (MOF) is formed by coordinating nickel ions with 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid and 4,4'-bipyridine ligands. []

4. Catena-poly[(μ3-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoato-κ(3)O:O':N(4))silver(I)] []

  • Compound Description: This one-dimensional silver coordination polymer utilizes 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid as a bridging ligand to connect silver(I) ions. []

5. 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives []

  • Compound Description: These imidazol-pyrazole hybrids were synthesized via a one-pot multi-component reaction and exhibited significant biological activities, including anti-cancer and enzyme inhibitory activity against EGFR and FabH. []

6. 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide Hybrids []

  • Compound Description: This study focuses on creating novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines by combining 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide with dimedone or 5-methyl-2,4-dihydro-3H-pyrazol-3-one. []

7. (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one []

  • Compound Description: These dihydropyrimidine derivatives were synthesized through an aldol condensation reaction between 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione and 2,5-dimethoxybenzaldehyde. []

8. (E)-3-(3-(5-methyl-1-4-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one []

  • Compound Description: This compound features two 1,2,3-triazole rings linked to a central pyrazole ring. []

9. 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole []

  • Compound Description: This molecule consists of two ring systems connected by a C-C bond: a tolyl-triazolyl-pyrazolyl-phenyl system and a chlorophenyl-thiazolyl-dihydropyrazolyl-bromophenyl set. []

10. (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)-benzenesulfonamide []

  • Compound Description: This Schiff base ligand coordinates with molybdenum to form a complex investigated for its potential pharmacological applications. []

11. 4-Benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one Derivatives []

  • Compound Description: These compounds were synthesized from 1,2,3,4-tetrahydroisoquinoline and exhibited antimicrobial activity. []

12. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one [, ]

  • Compound Description: This imidazole compound was synthesized from 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide and phenacyl bromide. [, ]

13. 4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One []

  • Compound Description: This study focuses on synthesizing a series of 2-azitidinone derivatives containing sulfonamide functionality and investigating their antibacterial and antioxidant properties. []

14. Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones []

  • Compound Description: These pyrazolo-bridged quinolone derivatives were synthesized using a multicomponent reaction and demonstrated anti-cancer activity. []

15. 2-butyl-6-dimethoxymethyl-5-phenyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazo[5,4-b]pyridine []

  • Compound Description: This compound belongs to a series of imidazo[4,5-b]pyridine-based angiotensin II receptor antagonists exhibiting antihypertensive activity. []

16. (E)-1-(4-Bromophenyl)-3-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one []

  • Compound Description: This compound consists of a phenyl-pyrazole unit linked to a bromophenyl group via a prop-2-en-1-one linker and a triazole ring. []

17. (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one []

  • Compound Description: This triazole derivative features a central pyrazole ring connected to two phenyl rings and a triazole ring. []

18. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one []

  • Compound Description: This chromenopyrazolopyridine derivative incorporates a thienopyrimidine moiety and was synthesized using FeCl3-SiO2 as a catalyst. []

19. N-[3-Methyl-1-phenyl-1-(1H-tetrazol-1-yl)butan-2-yl]acetamide []

  • Compound Description: This compound contains a tetrazole ring linked to a phenyl ring and a butanamide group. []

20. 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives []

  • Compound Description: This series of compounds represent imidazole-pyrazole-benzo[f]chromene hybrids, which were synthesized and tested for antimicrobial and anticancer activities. []

21. 4-((5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Methylene)-2-Phenyloxazol-5(4H)-One Derivatives []

  • Compound Description: These pyrazole derivatives, synthesized from a pyrazole-based oxazolone, were screened for antiproliferative activity against colon and breast cancer cell lines. []

22. 3-(Adamantan-1-yl)-4-methyl-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione []

  • Compound Description: This compound features a piperazine ring with a trifluoromethylphenyl substituent, linked to a triazole ring. []

23. Co(II) Chelate Of 1-(-5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Ethan-1-one []

  • Compound Description: This Cobalt(II) chelate, synthesized from a pyrazole-based ligand, was studied for its toxicological and biochemical effects in rats. []

24. 3-(3,5-bis (trifluoromethyl) phenyl)-5-methyl-1-((1-methyl-1H-pyrrol-2-yl) methyl)-2-thioxoimidazolidin-4-one (3FL-M) []

  • Compound Description: This compound was evaluated for its hepatoprotective effects against diethyl nitrosamine-induced liver injury in rats, demonstrating promising results. []

25. (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogues []

  • Compound Description: These analogues, synthesized using a convergent approach, target the BCFI (2-butyl-5-chloro-1H-imidazole-4-carbaldehyde) moiety, a significant metabolite of Losartan. []

26. 4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols []

  • Compound Description: These compounds are synthesized via a selective reduction of Knoevenagel condensation products, highlighting an efficient synthetic strategy for generating diverse pyrazole derivatives. []

27. 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one [, ]

  • Compound Description: This pyridopyrimidine derivative, containing a tetrazole ring, acts as an anti-asthma agent and is used clinically as its potassium salt. [, ]

28. 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones []

  • Compound Description: These thiophene-containing chalcones feature a central pyrazole ring substituted with a phenyl ring and an aryloxy group. []

29. 3-Isopropyl-1-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one Hemihydrate []

  • Compound Description: This compound features a piperidine ring substituted with two phenyl rings and a tetrazole ring connected via a thioacetyl linker. []

30. (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one []

  • Compound Description: This compound, featuring a piperazine ring linked to a chlorophenyl group through a prop-2-en-1-one linker, exhibited potent neuroprotective activity in an anti-ischemic assay. []

31. N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3 (2H)-yl)ethan-1-ones []

  • Compound Description: This series of compounds, incorporating piperazine and imidazo[1,2-b]pyridazine moieties, showed promising antimicrobial activity in molecular docking studies against the BAX protein. []

32. (E)-1-[5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-3-{3-[5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}prop-2-en-1-one []

  • Compound Description: This molecule features a central pyrazole ring linked to two identical 1,2,3-triazole rings and a phenyl ring. []

33. 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine (3a-h) and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles (5a-h) []

  • Compound Description: These two series of compounds, incorporating benzothiazole, pyrazole, and triazole rings, were synthesized and evaluated for their biological activity. Compounds with chlorine substituents showed notable toxicity to various bacteria. []

34. 2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridines and 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines []

  • Compound Description: This study focuses on synthesizing two series of compounds incorporating imidazo[4,5-b]pyridine and triazole moieties, further highlighting the importance of these heterocycles in medicinal chemistry. []

35. 3-(5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-yl)-1-(furan-2-yl)prop-2-en-1-one []

  • Compound Description: This pyrazole-chalcone hybrid, incorporating furan and dichlorophenoxy moieties, exhibited moderate free radical scavenging activity in antioxidant studies. []

36. Co(II) and Cu(II) complexes of 3-methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol ligand []

  • Compound Description: These complexes were synthesized using a pyrazole-based azo dye ligand and investigated for their DNA binding affinity, pUC-19 DNA cleavage ability, and antibacterial activity against Klebsiella pneumoniae and Bacillus subtilis. []

37. methanone []

  • Compound Description: This compound, a derivative of pyrazolo[3,4-b]pyridine with thiophene and methoxyphenyl substituents, exhibits unique structural features compared to its 4-methyl- and 4-chloro-substituted analogues. []

38. 2-n-butyl-3-[[2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-l-en-4-one (Irbesartan) []

  • Compound Description: Irbesartan, a non-peptide angiotensin II receptor antagonist, is used to treat cardiovascular disorders like hypertension and heart failure by inhibiting the blood pressure-increasing effects of angiotensin II. []

39. 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one []

  • Compound Description: This molecule features two pyrazole rings linked by a dichlorophenylmethylene bridge. One pyrazole ring is substituted with a phenyl ring and a hydroxyl group, while the other is part of a pyrazolone ring system. []

40. (E)-3-methyl-4-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one []

  • Compound Description: This molecule features two pyrazole rings connected by a methylene bridge. One pyrazole ring is substituted with a phenyl ring and a 1,2,3-triazole ring, while the other is part of a pyrazolone ring system. []
Overview

3-Methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a complex organic compound that incorporates both a piperazine moiety and a tetrazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source

The compound can be synthesized through various chemical reactions involving readily available precursors. Its structure includes functional groups that are often associated with biological activity, making it a candidate for further pharmacological studies.

Classification

This compound falls under the category of piperazine derivatives and tetrazole compounds, which are known for their diverse biological activities, including antihypertensive and anti-inflammatory effects. The presence of the tetrazole group often enhances the solubility and bioavailability of the compound.

Synthesis Analysis

Methods

The synthesis of 3-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one can be achieved through several methods, primarily involving multi-step organic reactions.

  1. Starting Materials: The synthesis typically begins with commercially available piperazine derivatives and tetrazole precursors.
  2. Reagents: Common reagents include alkyl halides, amines, and coupling agents that facilitate the formation of the desired piperazine-tetrazole linkage.
  3. Reaction Conditions: Reactions are generally conducted under controlled temperatures and may require solvents like dichloromethane or dimethylformamide to optimize yields.

Technical Details

A typical reaction pathway may involve:

  • N-alkylation of piperazine with an appropriate alkyl halide.
  • Coupling this intermediate with a phenyl-tetrazole derivative through a nucleophilic substitution reaction.
Molecular Structure Analysis

Structure

The molecular formula for 3-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is C19H25N5OC_{19}H_{25}N_{5}O. The structure can be represented using the following identifiers:

  • SMILES: CC(C(=O)NCCN1CCCCC1)CC2=NNN=C2C=C(C=C2)C=CC=C2
  • InChI: InChI=1S/C19H25N5O/c1-2-3-8(25)20-13-14-9-11(12)15(6-4-5)16(19)17(21)22/n18H,4–7,9–12H,2–3,8,13H2,1H3,(H,20,25)(H,21,22)

Data

The compound's molecular weight is approximately 335.40 g/mol. The structural arrangement includes both a carbonyl group and nitrogen-containing heterocycles which contribute to its reactivity and potential biological activity.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for piperazine and tetrazole derivatives:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions with electrophiles.
  2. Condensation Reactions: The carbonyl group may engage in condensation reactions with amines or alcohols to form more complex structures.

Technical Details

The reactivity of the tetrazole ring allows for cycloaddition reactions, which can be exploited to create additional functionalized derivatives.

Mechanism of Action

Process

The mechanism of action for compounds like 3-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one typically involves interaction with specific biological targets such as receptors or enzymes.

Data

Research indicates that tetrazole derivatives may act as antagonists or agonists at various receptor sites, influencing pathways related to cardiovascular function or neurotransmission.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic regions provided by the phenyl and piperazine groups.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not specifically documented but anticipated based on similar compounds.
  • Solubility: Likely soluble in polar organic solvents.

Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy would provide insight into its structural characteristics and purity.

Applications

Scientific Uses

3-Methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for creating new drugs targeting various diseases.
  2. Research: Investigating its effects on specific biological pathways or conditions related to hypertension or neurological disorders.
  3. Chemical Biology: Serving as a tool compound to study interactions within cellular systems due to its structural complexity.

Properties

CAS Number

1049423-21-3

Product Name

3-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

IUPAC Name

3-methyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]butan-1-one

Molecular Formula

C17H24N6O

Molecular Weight

328.42

InChI

InChI=1S/C17H24N6O/c1-14(2)12-17(24)22-10-8-21(9-11-22)13-16-18-19-20-23(16)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3

InChI Key

BGZLIFZZBLRKGI-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.